molecular formula C3H3BrN2S B1444188 4-(Bromomethyl)-1,2,3-thiadiazole CAS No. 136918-76-8

4-(Bromomethyl)-1,2,3-thiadiazole

Cat. No.: B1444188
CAS No.: 136918-76-8
M. Wt: 179.04 g/mol
InChI Key: QNECNSWDCCIQFB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group. Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-(Bromomethyl)thiadiazole has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it can bind to specific proteins, altering their conformation and activity, which may contribute to its therapeutic effects .

Cellular Effects

The effects of 4-(Bromomethyl)thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Bromomethyl)thiadiazole has been observed to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Moreover, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of 4-(Bromomethyl)thiadiazole involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, 4-(Bromomethyl)thiadiazole has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Bromomethyl)thiadiazole can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bromomethyl)thiadiazole is relatively stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-(Bromomethyl)thiadiazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, 4-(Bromomethyl)thiadiazole can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

4-(Bromomethyl)thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, 4-(Bromomethyl)thiadiazole has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . Additionally, it can interact with cofactors, such as nicotinamide adenine dinucleotide, influencing their availability and function .

Transport and Distribution

The transport and distribution of 4-(Bromomethyl)thiadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters . Once inside the cells, 4-(Bromomethyl)thiadiazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .

Subcellular Localization

The subcellular localization of 4-(Bromomethyl)thiadiazole plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-(Bromomethyl)thiadiazole has been observed to localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, it can be directed to the nucleus, where it can influence gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the reaction of thiadiazole derivatives with bromomethylating agents. For example, the reaction of 1,2,3-thiadiazole with bromomethyl compounds under specific conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and halides. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl-thiadiazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1,2,3-thiadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .

Properties

IUPAC Name

4-(bromomethyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-1-3-2-7-6-5-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNECNSWDCCIQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136918-76-8
Record name 4-(bromomethyl)-1,2,3-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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